molecular formula C13H20S B8080929 1-Tert-butylsulfanyl-4-propylbenzene

1-Tert-butylsulfanyl-4-propylbenzene

Cat. No.: B8080929
M. Wt: 208.36 g/mol
InChI Key: FSCFEKINFCBEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butylsulfanyl-4-propylbenzene (CAS: Not explicitly listed in evidence) is a substituted benzene derivative featuring a tert-butylsulfanyl group at the 1-position and a propyl group at the 4-position. The tert-butyl group confers steric bulk and hydrophobicity, while the sulfanyl (thioether) group enhances electron-richness, influencing reactivity and solubility .

Properties

IUPAC Name

1-tert-butylsulfanyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-5-6-11-7-9-12(10-8-11)14-13(2,3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCFEKINFCBEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “1-Tert-butylsulfanyl-4-propylbenzene” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “1-Tert-butylsulfanyl-4-propylbenzene” is scaled up to meet demand. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Compound “1-Tert-butylsulfanyl-4-propylbenzene” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “1-Tert-butylsulfanyl-4-propylbenzene” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of compound “1-Tert-butylsulfanyl-4-propylbenzene” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

Compound “1-Tert-butylsulfanyl-4-propylbenzene” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is investigated for its potential biological activities and interactions with biomolecules. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “1-Tert-butylsulfanyl-4-propylbenzene” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in different fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Tert-butylsulfanyl-4-propylbenzene with analogous compounds based on substituent effects, solubility, and reactivity. Data are inferred from related structures in the evidence and literature.

Compound Substituents Key Properties Applications/Reactivity
1-Tert-butylsulfanyl-4-propylbenzene 1-(tert-butylsulfanyl), 4-propyl Hypothesized low polarity due to alkyl groups; moderate thermal stability Potential use as a ligand or intermediate in organic synthesis
4-Tert-butyldiphenyl sulfide (CAS: 105854-98-6) 4-(tert-butyl), phenylthio High hydrophobicity; stable under acidic conditions Catalytic intermediates, polymer additives
4-tert-Butylphenylthiobenzene (CAS: 85609-03-6) 4-(tert-butyl), phenylthio Similar to 4-Tert-butyldiphenyl sulfide; enhanced steric shielding Surface modification agents, corrosion inhibitors
Benzene, 1-(1,1-dimethylethyl)-4-(phenylthio) (CAS: 141607-35-4) tert-butyl, phenylthio Electron-rich aromatic core; prone to electrophilic substitution Photoresist materials, electronic components

Key Observations:

Steric Effects : The tert-butyl group in all analogs imposes significant steric hindrance, reducing reaction rates at the para position. This is critical in catalytic systems where spatial accessibility determines efficacy.

Electronic Effects: Sulfanyl groups enhance electron density, making these compounds susceptible to electrophilic attack. For example, 4-Tert-butyldiphenyl sulfide undergoes sulfoxidation more readily than non-sulfur analogs .

Solubility: Propyl-substituted derivatives (e.g., 1-Tert-butylsulfanyl-4-propylbenzene) are expected to exhibit higher solubility in non-polar solvents compared to phenyl-substituted analogs like 4-Tert-butyldiphenyl sulfide, which aggregate in hydrophobic environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.